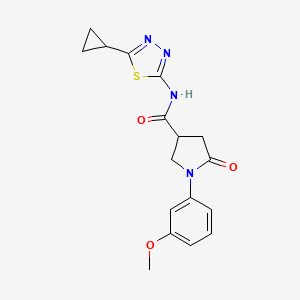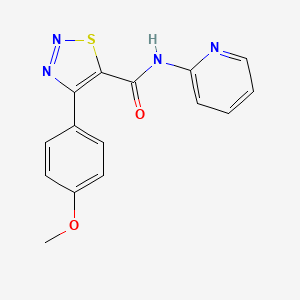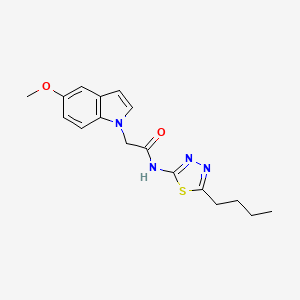![molecular formula C24H25N3O5S B11006287 3,4,5-trimethoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11006287.png)
3,4,5-trimethoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-トリメトキシ-N-[4-(5-メトキシ-1,2-ジメチル-1H-インドール-3-イル)-1,3-チアゾール-2-イル]ベンザミドは、トリメトキシフェニル基、インドール部分、チアゾール環を特徴とする複雑な有機化合物です。
合成方法
合成ルートと反応条件
3,4,5-トリメトキシ-N-[4-(5-メトキシ-1,2-ジメチル-1H-インドール-3-イル)-1,3-チアゾール-2-イル]ベンザミドの合成は、通常、複数のステップを伴います。
トリメトキシフェニル基の形成: これは、パラクレゾールから、臭素による芳香族置換反応、続いてナトリウムメトキシドによる求核置換反応によって合成できます。
インドールの合成: インドール部分は、フェニルヒドラジンとアルデヒドまたはケトンとの反応を伴うフィッシャーインドール合成によって合成できます。
チアゾール環の形成: チアゾール環は、α-ハロケトンとチオアミドの反応を伴うハントシュチアゾール合成によって合成できます。
カップリング反応: 最後のステップでは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt(1-ヒドロキシベンゾトリアゾール)などの試薬を使用して、アミド結合を形成することで、トリメトキシフェニル基、インドール部分、チアゾール環をカップリングします。
工業生産方法
この化合物の工業生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成ルートを最適化する必要があるでしょう。これには、連続フローリアクターやグリーンケミストリーの原則を使用することが含まれます。
化学反応解析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、対応するアルデヒドまたはカルボン酸を形成できます。
還元: 還元反応は、ニトロ基(存在する場合)またはカルボニル基を標的にし、アミンまたはアルコールを形成できます。
置換: 芳香環は、ニトロ化、スルホン化、ハロゲン化などの求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬を使用できます。
還元: 水素化リチウムアルミニウム (LiAlH₄) やパラジウム触媒を使用した水素ガス (H₂) などの試薬。
置換: ニトロ化には硝酸 (HNO₃)、スルホン化には硫酸 (H₂SO₄)、ハロゲン化にはハロゲン (Cl₂、Br₂) などの試薬。
主な生成物
酸化: アルデヒドまたはカルボン酸の形成。
還元: アミンまたはアルコールの形成。
置換: ニトロ化、スルホニル化、またはハロゲン化誘導体の形成。
科学研究への応用
3,4,5-トリメトキシ-N-[4-(5-メトキシ-1,2-ジメチル-1H-インドール-3-イル)-1,3-チアゾール-2-イル]ベンザミドは、科学研究においていくつかの応用があります。
医薬品化学: 抗がん、抗炎症、抗菌特性の潜在的な可能性について研究されています。
生物学: 生物学的経路や分子相互作用を研究するためのプローブとして使用できます。
産業: 新しい材料の開発や、他の複雑な分子の合成における中間体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Group: This can be synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide.
Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the trimethoxyphenyl group, indole moiety, and thiazole ring through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
3,4,5-trimethoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Biology: It can be used as a probe to study biological pathways and molecular interactions.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
この化合物の作用機序には、さまざまな分子標的との相互作用が含まれます。
チューブリン阻害: 細胞分裂に不可欠なチューブリン重合を阻害できます。
酵素阻害: がん細胞の生存に関与するヒートショックプロテイン90(Hsp90)やチオレドキシンレダクターゼ(TrxR)などの酵素を阻害する可能性があります。
受容体結合: 特定の受容体に結合して、その活性を調節し、細胞シグナル伝達経路に影響を与えることができます。
類似化合物との比較
類似化合物
3,4,5-トリメトキシベンズアルデヒド: さまざまな医薬品の合成における中間体。
3,4,5-トリメトキシフェネチルアミン: 精神活性特性で知られています。
3,4,5-トリメトキシ安息香酸: 有機合成の中間体として使用されます。
独自性
3,4,5-トリメトキシ-N-[4-(5-メトキシ-1,2-ジメチル-1H-インドール-3-イル)-1,3-チアゾール-2-イル]ベンザミドは、トリメトキシフェニル基、インドール部分、チアゾール環を組み合わせたことで、独特の生物活性と潜在的な治療応用をもたらします。
特性
分子式 |
C24H25N3O5S |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C24H25N3O5S/c1-13-21(16-11-15(29-3)7-8-18(16)27(13)2)17-12-33-24(25-17)26-23(28)14-9-19(30-4)22(32-6)20(10-14)31-5/h7-12H,1-6H3,(H,25,26,28) |
InChIキー |
JANWGVIDHFVJRH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11006210.png)

![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B11006212.png)




![2-[acetyl(2-methylpropyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11006242.png)
![{1-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11006258.png)
![2'-(2-methoxyethyl)-N-(5-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11006263.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11006267.png)
![3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide](/img/structure/B11006271.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11006274.png)
![N-[4-(1,1-Dioxido-1,2-thiazinan-2-YL)phenyl]-3-(1H-tetrazol-1-YL)-3-(3-thienyl)propanamide](/img/structure/B11006279.png)
